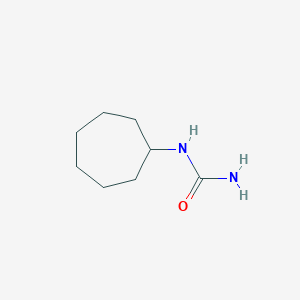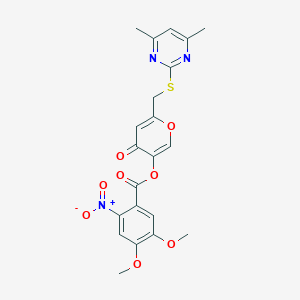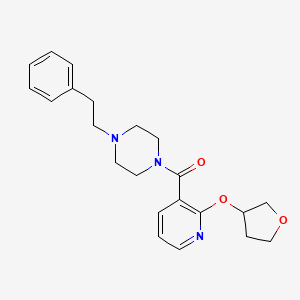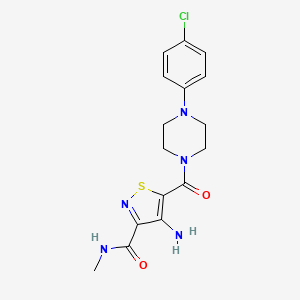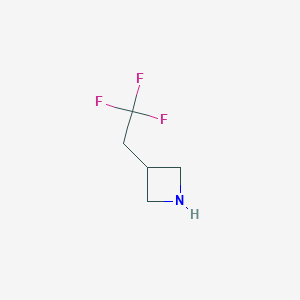
3-(2,2,2-Trifluoroethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,2,2-Trifluoroethyl)azetidine” is a chemical compound with the CAS Number: 1394041-81-6 . It is a hydrochloride and has a molecular weight of 175.58 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of azetidines, including “3-(2,2,2-Trifluoroethyl)azetidine”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for “3-(2,2,2-Trifluoroethyl)azetidine” is1S/C5H8F3N.ClH/c6-5(7,8)1-4-2-9-3-4;/h4,9H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“3-(2,2,2-Trifluoroethyl)azetidine” is a solid at room temperature . It has a molecular weight of 175.58 .Scientific Research Applications
Synthetic Chemistry and Functionalization Azetidines, including variants like 3-(2,2,2-Trifluoroethyl)azetidine, play a significant role in synthetic chemistry. They are recognized for their potential in peptidomimetic and nucleic acid chemistry due to their suitability as amino acid surrogates. Moreover, they are involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. These compounds, being a class of strained compounds, are excellent candidates for ring-opening and expansion reactions, thus offering a wide range of functionalization possibilities (Mehra, Lumb, Anand, & Kumar, 2017).
Chemical Synthesis and Pharmaceutical Applications Azetidines, including 3-substituted derivatives, have been explored for their pharmaceutical applications. They form the backbone for the design and synthesis of various pharmacologically active compounds. For example, the synthesis of 3-substituted azetidine derivatives, which are evaluated as triple reuptake inhibitors, demonstrates their potential in drug discovery (Han et al., 2012).
Agricultural and Plant Research Azetidines have been used in agricultural and plant research to understand protein synthesis and ion transport relationships. For instance, azetidine 2-carboxylic acid, a related compound, has been utilized to study the inhibition of ion release in plants, providing insights into the complex processes of ion transport and protein assembly in plant systems (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis of Functionalized Azetidines Research has been conducted on the synthesis of azetidin-3-ones, a structural isomer of β-lactams, which have not been found in nature but could serve as substrates for creating functionalized azetidines. This illustrates the synthetic versatility and potential application of azetidine derivatives in various fields (Ye, He, & Zhang, 2011).
Synthesis of Pharmaceutical Intermediates The ability to create enantiopure and diastereoselective azetidine derivatives highlights their importance in the pharmaceutical industry. Such compounds can be transformed into other useful molecules, such as pyrrolidines, which are significant in drug development (Dolfen et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)1-4-2-9-3-4/h4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUKKDPKWKADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
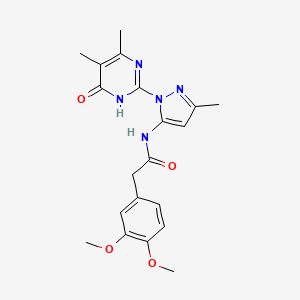
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)
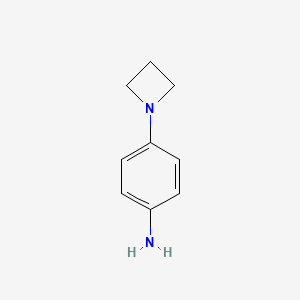


![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)

